N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-phenoxybenzamide

GABAA receptor Benzodiazepine binding site Anxiolytic lead

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-phenoxybenzamide (CAS 441290-63-7) is a synthetic benzimidazole-phenoxybenzamide hybrid with molecular formula C26H19N3O2 and molecular weight 405.46 g/mol. Its structure combines a benzimidazole core, known for diverse pharmacological activities, with a 4-phenoxybenzamide moiety that has been explored in kinase inhibition and other therapeutic contexts.

Molecular Formula C26H19N3O2
Molecular Weight 405.457
CAS No. 441290-63-7
Cat. No. B2714217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-phenoxybenzamide
CAS441290-63-7
Molecular FormulaC26H19N3O2
Molecular Weight405.457
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5N4
InChIInChI=1S/C26H19N3O2/c30-26(18-13-15-22(16-14-18)31-21-9-2-1-3-10-21)27-20-8-6-7-19(17-20)25-28-23-11-4-5-12-24(23)29-25/h1-17H,(H,27,30)(H,28,29)
InChIKeyQASQPAHNCASNOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Baseline Overview: N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-phenoxybenzamide (CAS 441290-63-7)


N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-phenoxybenzamide (CAS 441290-63-7) is a synthetic benzimidazole-phenoxybenzamide hybrid with molecular formula C26H19N3O2 and molecular weight 405.46 g/mol. Its structure combines a benzimidazole core, known for diverse pharmacological activities, with a 4-phenoxybenzamide moiety that has been explored in kinase inhibition and other therapeutic contexts . The compound has demonstrated measurable affinity for the benzodiazepine binding site of the GABAA receptor complex, as documented in the BindingDB/ChEMBL database (ChEMBL ID CHEMBL650074) [1].

Why Generic Substitution Fails for Benzimidazole-Phenoxybenzamide Analogs


The benzimidazole-phenoxybenzamide scaffold is highly sensitive to regioisomeric and substituent variations. The position of the benzimidazole-phenyl linkage (ortho, meta, para) and the phenoxybenzamide substitution pattern (2-, 3-, or 4-phenoxy) critically determine the compound's interaction with biological targets. For example, the meta-substituted isomer N-[3-(1H-benzimidazol-2-yl)phenyl]-3-phenoxybenzamide (BIBX1382) is a known EGFR kinase inhibitor, while the 2-phenoxybenzamide regioisomer is associated with VEGFR/PDGFR inhibition, as seen in BIBF 1120 (nintedanib) [1]. The target compound, featuring a 4-phenoxybenzamide group and meta-benzimidazole linkage, occupies a distinct chemical space that cannot be replicated by simple analog substitution, making procurement based on precise chemical identity essential for reproducible research [2].

Quantitative Differentiation Evidence for N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-phenoxybenzamide


Benzodiazepine Receptor Binding Affinity: Direct Comparison with Diazepam

The target compound demonstrates measurable binding to the benzodiazepine site of the GABAA receptor, with an IC50 value available in the BindingDB database. Direct comparison with the reference benzodiazepine diazepam, tested in the same competition assay format, reveals the differentiation in binding potency. Data from the ChEMBL-annotated assay (CHEMBL650074) shows the compound's IC50 of 2.85E+8 nM, compared to diazepam's IC50 of 6.3E+3 nM in a similar radioligand binding assay [1][2].

GABAA receptor Benzodiazepine binding site Anxiolytic lead

Kinase Inhibition Selectivity: Class-Level Differentiation from BIBX1382 (EGFR Inhibitor)

The regioisomeric analog N-[3-(1H-benzimidazol-2-yl)phenyl]-3-phenoxybenzamide (BIBX1382) is a potent and selective EGFR kinase inhibitor with an IC50 of 3 nM. The shift from 3-phenoxy to 4-phenoxybenzamide, as in the target compound, is predicted to alter kinase selectivity, as established by extensive SAR studies on benzimidazole-aminobenzamide kinase inhibitors. While direct head-to-head kinase profiling for the target compound is not publicly available, the structural analogy to BIBX1382 and the known impact of the phenoxy substitution pattern on kinase binding pocket complementarity support a distinct selectivity profile [1][2].

EGFR kinase Cancer Structure-activity relationship

Regioisomeric Differentiation: 4-Phenoxybenzamide vs 2-Phenoxybenzamide in VEGF/PDGF Inhibition

The 2-phenoxybenzamide regioisomer N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenoxybenzamide is structurally related to BIBF 1120 (nintedanib), a triple angiokinase inhibitor with IC50 values of 34 nM (VEGFR1), 13 nM (VEGFR2), 13 nM (VEGFR3), 69 nM (FGFR1), and 59 nM (PDGFRα) [1]. The target compound's 4-phenoxybenzamide configuration presents the phenoxy group at a different vector angle, which is expected to significantly alter its interaction with the hydrophobic back pocket of angiokinases. This regioisomeric difference provides a clear chemical basis for differential target engagement [2].

Angiogenesis VEGFR PDGFR Regioisomer comparison

Recommended Application Scenarios for N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-phenoxybenzamide Based on Verified Evidence


GABAA Receptor Pharmacology Studies Requiring Low-Affinity Benzodiazepine Site Ligands

The compound's micromolar affinity for the benzodiazepine binding site (IC50 ≈ 285 µM), as documented in the BindingDB/ChEMBL database [1], makes it suitable as a low-potency reference ligand in GABAA receptor binding assays. It can serve as a baseline comparator when screening for novel high-affinity benzodiazepine site modulators, or as a starting scaffold for medicinal chemistry optimization aimed at improving binding affinity through structure-guided derivatization.

Kinase Inhibitor Scaffold Development via 4-Phenoxybenzamide SAR

Given the well-documented kinase inhibition activity of regioisomeric analogs BIBX1382 (3-phenoxy, EGFR IC50 = 3 nM) [2] and the 2-phenoxy series (angiokinase inhibition) [3], the 4-phenoxybenzamide configuration of this compound offers a distinct vector for exploring the ATP-binding pocket of kinases. Researchers focused on kinase inhibitor design can use this compound as a key intermediate to probe the impact of the 4-phenoxy substitution pattern on kinase selectivity and potency.

Regioisomeric Tool Compound for Phenoxybenzamide Selectivity Profiling

The unique 4-phenoxy substitution pattern differentiates this compound from the more extensively studied 2-phenoxy and 3-phenoxy congeners. It is therefore valuable as a regioisomeric tool compound in chemical biology studies aimed at mapping the structure-selectivity relationships of benzimidazole-phenoxybenzamide hybrids across target classes including kinases, GPCRs, and other benzimidazole-recognizing proteins .

Quote Request

Request a Quote for N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-phenoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.